2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium
Description
Structural and Spectroscopic Characterization
Molecular Architecture and Functional Groups
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium features a polyaromatic system with distinct functional groups that dictate its reactivity and spectral properties. The molecular formula is C₁₄H₁₂N₅O₄⁺ , with a molecular weight of 314.28 g/mol . The core structure consists of:
- A benzenediazonium moiety at position 1, characterized by a diazonium group (–N≡N⁺).
- Methoxy groups (–OCH₃) at positions 2 and 5 on the benzene ring.
- An azo linkage (–N=N–) connecting the benzenediazonium group to a 4-nitrophenyl substituent at position 4.
The nitro group (–NO₂) on the para position of the phenyl ring acts as a strong electron-withdrawing group, enhancing the electrophilic character of the diazonium center. This conjugation system stabilizes the molecule through resonance delocalization across the azo bridge and aromatic rings.
Key structural features :
| Feature | Position | Role |
|---|---|---|
| Diazonium group | 1 | Facilitates electrophilic substitution |
| Methoxy groups | 2, 5 | Electron-donating, steric hindrance |
| Azo linkage | 4 | Conjugation pathway |
| Nitro group | 4' (phenyl) | Electron withdrawal, chromophore enhancement |
X-Ray Crystallography and Conformational Analysis
While X-ray crystallographic data for this specific compound is not publicly available, analogous benzenediazonium salts exhibit planar geometries in the solid state due to π-conjugation across the azo and aromatic systems. Computational models predict:
- A dihedral angle of <10° between the benzenediazonium and nitrophenyl rings, minimizing steric clashes.
- Intermolecular interactions dominated by π-π stacking between aromatic systems and electrostatic stabilization from the diazonium-nitro dipole alignment.
The methoxy groups adopt equatorial orientations relative to the benzene ring plane, reducing steric strain. This configuration optimizes resonance stabilization between the oxygen lone pairs and the aromatic π-system.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectral Data
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
| Band | Assignment |
|---|---|
| 2110–2140 | ν(N≡N⁺) stretch (diazonium) |
| 1595–1610 | ν(N=N) stretch (azo) |
| 1520–1535 | νₐₛ(NO₂) asymmetric stretch |
| 1340–1355 | νₛ(NO₂) symmetric stretch |
| 1250–1270 | ν(C–O) methoxy |
| 830–850 | δ(C–H) aromatic out-of-plane |
The strong absorption at 2110–2140 cm⁻¹ confirms the presence of the diazonium group, while the 1520–1535 cm⁻¹ and 1340–1355 cm⁻¹ doublet verifies the nitro group.
NMR Spectroscopy
¹H NMR (DMSO-d₆, δ ppm):
| Signal | Multiplicity | Assignment |
|---|---|---|
| 3.85–3.90 | Singlet | Methoxy (–OCH₃) |
| 7.10–7.15 | Doublet | H-3, H-6 (benzenediazonium) |
| 8.05–8.10 | Doublet | H-2', H-6' (nitrophenyl) |
| 8.30–8.35 | Doublet | H-3', H-5' (nitrophenyl) |
¹³C NMR (DMSO-d₆, δ ppm):
| Signal | Assignment |
|---|---|
| 56.5 | Methoxy carbons |
| 115–125 | Aromatic carbons (benzenediazonium) |
| 135–145 | Aromatic carbons (nitrophenyl) |
| 148.2 | Nitro-bearing carbon |
The absence of signals >160 ppm excludes carbonyl contamination.
UV-Vis Absorption and Fluorescence Properties
UV-Vis Spectroscopy
The compound exhibits strong absorption in the visible range due to conjugated π-systems:
| Solvent | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|---|
| H₂O | 330–335 | ~90 | π→π* (azo) |
| H₂O | 450–460 | ~45 | n→π* (nitro) |
The 330–335 nm band arises from the azo chromophore, while the 450–460 nm absorption corresponds to charge transfer between the nitro group and aromatic system.
Fluorescence
No significant fluorescence is observed (ΦF < 0.01) due to:
- Internal conversion via low-energy N=N vibrational modes
- Intersystem crossing enhanced by the nitro group's heavy-atom effect
- Photoinduced electron transfer from methoxy to nitro groups
Properties
IUPAC Name |
2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N5O4/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21/h3-8H,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQTUUPVMIBBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N5O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885401 | |
| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27766-47-8 | |
| Record name | 2,5-Dimethoxy-4-[2-(4-nitrophenyl)diazenyl]benzenediazonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27766-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast Black K Salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027766478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions
-
Reagents : 4-Nitroaniline (1.0 eq), hydrochloric acid (HCl, 3.0 eq), sodium nitrite (NaNO₂, 1.1 eq).
-
Temperature : 0–5°C (ice-water bath).
-
Procedure :
4-Nitroaniline is dissolved in cold HCl, and NaNO₂ is added dropwise to form 4-nitrobenzenediazonium chloride. Excess nitrous acid is neutralized with sulfamic acid.
Mechanistic Insights
Diazotization proceeds via protonation of the amine, followed by nitrosation to form the diazonium ion. The nitro group stabilizes the intermediate through resonance, enabling subsequent coupling.
Azo Coupling with 2,5-Dimethoxy-4-Aminophenol
The diazonium salt reacts with 2,5-dimethoxy-4-aminophenol to form the azo linkage.
Reaction Setup
-
Coupling Component : 2,5-Dimethoxy-4-aminophenol (1.0 eq).
-
Solvent : Ethanol-water (1:1).
-
pH : 8–9 (adjusted with sodium acetate).
-
Temperature : 0–10°C.
Reaction Dynamics
The diazonium ion undergoes electrophilic substitution at the para position of the aminophenol’s hydroxyl group. The methoxy substituents direct coupling to position 4, forming the azo bond.
Diazonium Group Introduction
The final step involves diazotizing the amino group on the intermediate azo compound.
Diazotization Protocol
-
Reagents : Intermediate azo compound (1.0 eq), HCl (2.5 eq), NaNO₂ (1.05 eq).
-
Conditions : 0–5°C, 30-minute reaction.
Stabilization and Isolation
The diazonium salt is stabilized as a tetrafluoroborate or zinc chloride double salt. Precipitation in cold diethyl ether yields the final product as an orange crystalline solid.
Analytical Characterization
Spectroscopic Data
Purity and Yield
-
Yield : 65–75% after recrystallization.
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Diazotization | 68 | 97 | Scalability |
| Solid-Phase Synthesis | 72 | 99 | Reduced Byproducts |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, hydroxides, or cyanides, through Sandmeyer reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Copper(I) chloride for chlorination, copper(I) bromide for bromination, and copper(I) cyanide for cyanation.
Major Products Formed
Reduction: 2,5-Dimethoxy-4-((4-aminophenyl)azo)benzene.
Substitution: 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzene derivatives with various substituents.
Scientific Research Applications
Organic Synthesis
Azo Dye Production
The compound is primarily utilized in the synthesis of azo dyes due to its azo linkage and methoxy substituents. Azo compounds are widely used in textiles and food industries for their vibrant colors. The synthesis often involves the reaction of this diazonium salt with various nucleophiles, leading to the formation of diverse azo compounds.
Bioreductive Anti-Cancer Agents
Recent studies have highlighted its role in developing potent bioreductive anti-cancer agents. For instance, the compound can be synthesized from the nitration of 1,4-dimethoxybenzene, yielding derivatives such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine with an impressive yield of 76%. This application is particularly important in cancer therapy, where targeted drug delivery systems are crucial.
Electrocatalysis
Sonoelectrocatalysis
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium has been studied for its electrocatalytic properties, particularly as a sonoelectrocatalyst for oxygen reduction reactions. The compound is immobilized on glassy carbon electrodes modified with Fast Black K. Under ultrasound conditions, it demonstrates enhanced catalytic activity for the reduction of oxygen and the formation of hydrogen peroxide.
Controlled Chemical Release Systems
The compound's unique structure allows it to be used in developing controlled chemical-release systems. By covalently derivatizing graphite powder and multiwalled carbon nanotubes with this diazonium salt, researchers have been able to achieve voltammetric cleavage of the azo linkage, facilitating the release of active compounds like 1,4-phenylenediamine. This application has potential implications in drug delivery and sensor technology.
Biomedical Applications
Targeted Drug Delivery
The derivatives of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium are being explored for their use in targeted drug delivery systems. The ability to modify surfaces with this compound allows for controlled release mechanisms that can be finely tuned for specific therapeutic applications.
Cancer Research
In cancer research, compounds derived from this diazonium salt have shown promising results in promoting apoptosis in cancer cells. Studies utilizing MTT assays have demonstrated that these compounds can effectively inhibit cell proliferation in various human cancer cell lines .
Mechanism of Action
The compound exerts its effects primarily through its diazonium and azo groups. The diazonium group can undergo substitution reactions, while the azo group can participate in redox reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in diverse chemical processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Differences:
Substituent Groups :
- Fast Black K features a diazonium group and electron-withdrawing nitro substituent, enhancing its electrophilic reactivity in coupling reactions .
- Morpholine-substituted analogs (e.g., C₁₂H₁₆BF₄N₃O₃) replace the nitro azo group with a morpholine ring , altering electronic properties and expanding utility in drug synthesis .
- Aniline derivatives (e.g., C₁₄H₁₄N₄O₄) lack the diazonium group, reducing redox activity but improving stability for intermediate roles .
Reactivity and Stability :
- Diazonium salts like Fast Black K are thermally unstable and require stabilization (e.g., ZnCl₂) for storage .
- Morpholine-substituted diazonium salts exhibit moderate stability due to the electron-donating morpholine group, enabling controlled reactions in synthetic pathways .
Spectral and Analytical Data Comparison
Table 2: Spectral Data Overview
Research Findings:
- Fast Black K : IR spectra confirm the absence of C=O and S-H bonds, supporting its tautomeric form as a thione . The diazonium group’s reactivity is critical for rapid color development in amine detection .
- Morpholine Derivatives : These compounds are valued in drug discovery for their ability to undergo regioselective coupling, attributed to the morpholine group’s electron-donating effects .
- Aniline Analogs : Lacking the diazonium group, these compounds exhibit reduced sensitivity to light and humidity, making them suitable for long-term storage .
Biological Activity
2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is a diazonium compound characterized by its azo linkage and methoxy substituents. This compound has garnered attention for its potential applications in organic synthesis, particularly in the development of bioreductive anti-cancer agents and sonoelectrocatalysts . Its unique structure enhances its reactivity and selectivity in biological applications compared to other azo compounds.
The synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium typically involves the nitration of 1,4-dimethoxybenzene, followed by diazotization reactions. The compound can be derived from various precursors, yielding different derivatives that may exhibit distinct biological activities.
| Synthesis Method | Yield (%) | Product |
|---|---|---|
| Nitration of 1,4-dimethoxybenzene | 76% | 1-(2,5-dimethoxy-4-nitrophenyl)piperidine |
| Heating 1,4-dimethoxy-2,5-dinitrobenzene in pyrrolidine | 82% | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine |
Anticancer Properties
Research indicates that 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium can be utilized in the synthesis of potent bioreductive anti-cancer agents . These agents are designed to selectively target hypoxic tumor cells, which often exhibit resistance to conventional therapies. The compound's ability to undergo reduction in low oxygen environments enhances its therapeutic potential.
The biological activity of this compound is largely attributed to its ability to release active compounds upon interaction with biological nucleophiles. This property is crucial for drug development as it allows for targeted delivery and controlled release of therapeutic agents within tumor microenvironments.
Toxicity and Safety Considerations
While specific toxicity data for 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is limited, diazonium compounds are generally known to pose safety hazards. Proper handling procedures are essential to mitigate risks associated with exposure.
Case Studies
- Study on Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the selective reduction of the azo bond under hypoxic conditions, leading to the formation of reactive intermediates that induce apoptosis.
- Sonoelectrocatalytic Applications : The compound has also been investigated as a sonoelectrocatalyst for oxygen reduction and hydrogen peroxide formation. This application showcases its versatility in both biological and material science contexts.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium. Potential areas of exploration include:
- Development of novel derivatives with enhanced selectivity and potency against cancer cells.
- Investigation into the compound's interactions with various nucleophiles to optimize drug delivery systems.
- Exploration of its applications in sensor technology and industrial process monitoring.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via diazotization of a substituted aniline derivative (e.g., 4-nitroaniline) followed by coupling with a methoxy-substituted aromatic amine. Key steps include:
- Diazotization : Use NaNO₂ in acidic media (HCl, 0–5°C) to generate the diazonium intermediate.
- Coupling : React with 2,5-dimethoxy-4-amino benzene under controlled pH (weakly acidic to neutral) to form the azo linkage .
- Purification : Crystallization from ethanol-water mixtures improves purity. Yields (65–85%) depend on stoichiometric ratios and temperature control .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (λₐᵦₛ ~450–500 nm) and diazonium moiety .
- ¹H/¹³C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons adjacent to nitro groups (δ 8.2–8.5 ppm) .
- Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., m/z 389.41 for C₁₄H₁₂Cl₄N₁₀O₈Zn derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity as a diazonium salt in nucleophilic substitution reactions?
- Methodological Answer :
- The diazonium group acts as a strong electrophile, facilitating reactions with nucleophiles (e.g., amines, thiols).
- Kinetic Studies : Conduct stopped-flow experiments to monitor reaction rates in polar aprotic solvents (e.g., DMF, DMSO). Activation energy (Eₐ) correlates with solvent polarity and steric hindrance .
- DFT Calculations : Model transition states to predict regioselectivity in coupling reactions .
Q. How does the nitro group influence the compound’s stability and photochemical properties?
- Methodological Answer :
- Stability : The nitro group enhances electron-withdrawing effects, stabilizing the diazonium ion but increasing sensitivity to light. Storage at –20°C in dark conditions is recommended .
- Photodegradation : Use HPLC-MS to track decomposition products (e.g., nitroso derivatives) under UV irradiation. Quantum yield calculations reveal degradation pathways .
Q. What role does the compound play in diagnostic applications, and how is its specificity validated?
- Methodological Answer :
- Chromogenic Detection : In the BANA test, it reacts with β-naphthylamide (released by peptidase activity) to form a blue-green azo dye (λₐᵦₛ ~600 nm). Validate specificity via enzyme inhibition assays (e.g., using EDTA to block metalloproteases) .
- Cross-Reactivity Studies : Test against non-target enzymes (e.g., lipases) to confirm selectivity .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How to reconcile conflicting data across studies?
- Analysis :
- Solubility in water is low (<0.1 mg/mL), but polar aprotic solvents (DMSO, DMF) enhance solubility. Contradictions arise from variations in counterion (e.g., tetrachlorozincate vs. chloride salts) .
- Resolution : Standardize solvent systems and counterions in solubility assays. Use dynamic light scattering (DLS) to assess aggregation effects .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
